molecular formula C6H10ClN3S B13219688 5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine

5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No.: B13219688
M. Wt: 191.68 g/mol
InChI Key: CTXIEZZVVOESOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with an aminomethyl group, a chlorine atom, and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with aminomethylating agents under controlled conditions. One common method involves the use of sulfuric acid as a catalyst to facilitate the reaction . The reaction conditions often require precise temperature control and the use of protective atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly reagents and solvents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include the modulation of signal transduction processes and the alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and N,N-dimethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10ClN3S

Molecular Weight

191.68 g/mol

IUPAC Name

5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10ClN3S/c1-10(2)6-9-5(7)4(3-8)11-6/h3,8H2,1-2H3

InChI Key

CTXIEZZVVOESOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(S1)CN)Cl

Origin of Product

United States

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